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Compound of Interest

Compound Name: 2-Chloro-4-methyl-5-nitrophenol
CAS No.: 100959-50-0
Cat. No.: B3183575
Get Quote
. J

Executive Summary

The nitration of 2-chloro-4-methylphenol presents a classic study in directing group synergy.
The target molecule, 2-chloro-4-methyl-6-nitrophenol, is a critical intermediate in the synthesis
of agrochemicals and specialty dyes. This guide provides two distinct protocols:

o Protocol A (Standard Mixed Acid): Optimized for yield and scalability.

* Protocol B (Mild Phase-Transfer): Optimized for high regioselectivity and safety on smaller
scales.

Chemical Principles & Regioselectivity

Success in this synthesis relies on understanding the competition between the three
substituents on the benzene ring.

e Hydroxyl Group (-OH) at C1: Strong activator, ortho/para director.[1]

e Chlorine Atom (-Cl) at C2: Weak deactivator, ortho/para director.
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e Methyl Group (-CH3) at C4: Weak activator, ortho/para director.

Mechanistic Logic: The para position relative to the -OH group (C4) is blocked by the methyl
group. Consequently, the strong directing influence of the phenol hydroxyl group directs the
incoming nitronium ion (

) primarily to the C6 position (ortho to -OH).[1] While the C3 and C5 positions are theoretically
available, they are deactivated relative to C6 due to the electronic dominance of the hydroxyl

group.

Visualization: Regioselectivity & Mechanism

The following diagram illustrates the electronic directing effects and the reaction pathway.
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Figure 1: Mechanistic pathway highlighting the dominance of the C1-Hydroxyl group in
directing the nitronium ion to the C6 position.[1][2][3][4]

Safety & Hazard Analysis

WARNING: Nitration of phenols is highly exothermic and can lead to runaway reactions if not
strictly controlled.
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Hazard Class

Specific Risk

Mitigation Strategy

Thermal Runaway

Phenols are electron-rich;
nitration releases significant

heat.

Maintain temperature <10°C
during addition. Use active

cooling (ice/salt bath).

Oxidation

Nitric acid can oxidize the

phenol ring to quinones/tars.

Avoid excess HNO3.[3] Use
stoichiometric amounts (1.0—
1.05 eq).

Toxic Gas

Evolution of

(Red Fumes).

Perform all operations in a
functioning fume hood. Scrub

exhaust if scaling up.

Chemical Burns

Mixed acid is highly corrosive.

Wear butyl rubber gloves, face
shield, and acid-resistant

apron.

Protocol A: Standard Mixed Acid Nitration

Best for: Routine synthesis, scale-up potential (10g — 100g scale).

Reagents & Materials[1][5][6][7][8][9]

e Substrate: 2-Chloro-4-methylphenol (14.25 g, 100 mmol)

e Solvent: Glacial Acetic Acid (50 mL) — Moderates reaction rate.

e Acid 1: Concentrated Sulfuric Acid (

, 98%)

e Acid 2: Concentrated Nitric Acid (ngcontent-ng-c2699131324="" _nghost-ng-
€2339441298="" class="inline ng-star-inserted">

, 70%)

e Quenching: Crushed ice/water (500 g)

Step-by-Step Methodology
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e Preparation of Substrate Solution:

o In a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, thermometer,
and addition funnel, dissolve 14.25 g (100 mmol) of 2-chloro-4-methylphenol in 30 mL of
glacial acetic acid.

o Cool the solution to 0-5°C using an ice/salt bath.
e Preparation of Nitrating Mixture:
o In a separate beaker, carefully mix 7.0 mL (approx. 110 mmol) of conc.

with 10 mL of conc.

o Note: Pre-mixing acids generates heat. Cool this mixture to 0°C before use.
e Controlled Addition:

o Transfer the cold acid mixture to the addition funnel.

o Add the acid mixture dropwise to the phenol solution over 30—-45 minutes.

o CRITICAL: Monitor internal temperature. Do NOT allow temperature to exceed 10°C. If it
spikes, stop addition immediately.

e Reaction Maintenance:
o Once addition is complete, allow the mixture to stir at 0-5°C for 1 hour.

o Slowly warm to room temperature (20—-25°C) and stir for an additional 1 hour to ensure
completion. Monitor via TLC (Silica, 20% EtOAc/Hexane).

e Workup & Isolation:

o Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring. The
product should precipitate as a yellow solid.
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o Filter the solid using a Buchner funnel.

o Wash the filter cake copiously with cold water (3 x 100 mL) to remove residual acid.

 Purification (Steam Distillation):

o Why? Ortho-nitrophenols are steam volatile due to intramolecular hydrogen bonding; para-
isomers and tars are not.

o Suspend the crude solid in water and perform steam distillation. Collect the yellow
distillate.

o Extract the distillate with Dichloromethane (DCM), dry over
, and evaporate to yield bright yellow crystals.

Protocol B: Mild Two-Phase Nitration

Best for: High purity requirements, minimizing oxidation byproducts.

Reagents
e Substrate: 2-Chloro-4-methylphenol (1.42 g, 10 mmol)

o Reagent: Sodium Nitrite (

, 1.4 g, 20 mmol)

o Catalyst: Sodium Bisulfate (

) or dilute

e Solvent: Dichloromethane (DCM) / Water biphasic system

Methodology

e Dissolve the substrate in 20 mL DCM.

e Add a solution of
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(2 eq) in 10 mL water.

e Coolto 0°C.
e Add

(2.5 eq) or dilute sulfuric acid dropwise with vigorous stirring.

o Mechanism:[2][5][6][7] This generates nitrous acid (
) in situ, which acts as a milder nitrating/nitrosating agent, often reducing tar formation.
e Stir at 0°C for 2 hours, then warm to room temperature.

o Separate the organic layer, wash with water and brine, dry, and concentrate.

Characterization & Data

Parameter Specification Notes

Appearance Yellow crystalline solid Typical of o-nitrophenols.

Sharp melting point indicates

Melting Point 68-70°C ) )
high purity.
) Higher yield, requires careful
Yield (Protocol A) 75 — 85%
temp control.
] Lower yield, but often cleaner
Yield (Protocol B) 60 — 70%

crude.

OH proton is deshielded due to

2.35 3H, Me), 7.50 1H
(s, 3H, Me), (s, 14, H-bonding with

H-3), 7.95 (s, 1H, H-5), 10.5 (s,
1H, OH)

1H NMR (CDCI3)

Troubleshooting Guide

¢ Problem: Formation of dark black tar.

o Cause: Reaction temperature too high or acid concentration too strong (oxidation
occurred).
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o Solution: Repeat with active cooling; ensure dropwise addition is slower; consider Protocol
B.

Problem: Low Yield.
o Cause: Incomplete reaction or loss during workup.

o Solution: Check TLC before quenching. Ensure the steam distillation is exhaustive (distill
until condensate is clear).

Problem: Mixture of isomers.
o Cause: Loss of regiocontrol.

o Solution: The 6-nitro isomer is the major thermodynamic product. Recrystallization from
Ethanol/Water (1:1) can further purify the compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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